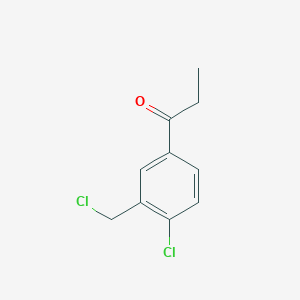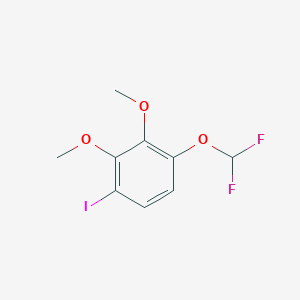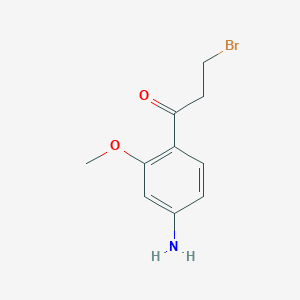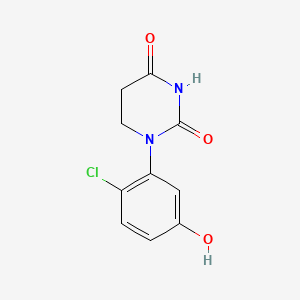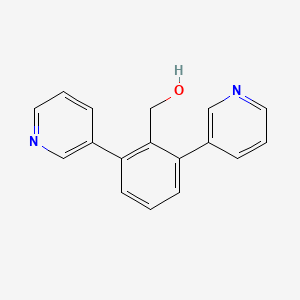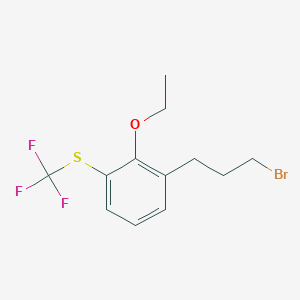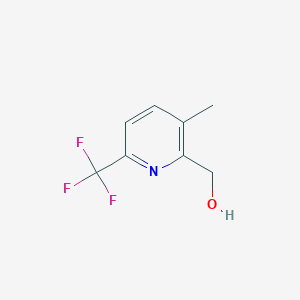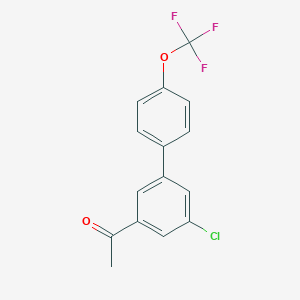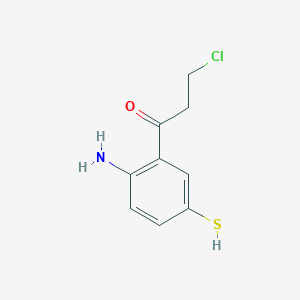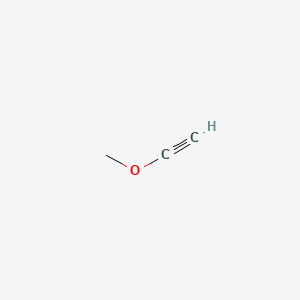
Methoxyacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyacetylene is an organic compound with the molecular formula C₃H₄O. It is a member of the acetylene family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Methoxyacetylene can be synthesized through several methods. One common laboratory method involves the reaction of sodium amide with dimethylchloroacetal in liquid ammonia. This reaction yields this compound with a boiling point of 22.5–23.5°C and a refractive index of 1.3693 . Industrial production methods may vary, but they typically involve similar principles of reacting appropriate precursors under controlled conditions to obtain the desired product.
Analyse Chemischer Reaktionen
Methoxyacetylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Methoxyacetylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of methoxyacetylene involves its reactivity due to the presence of the triple bond. This reactivity allows it to participate in various chemical reactions, forming different products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Methoxyacetylene can be compared with other similar compounds such as ethoxyacetylene and propargyl alcohol. These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific reactivity and the presence of the methoxy group, which influences its chemical behavior .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and chemical properties make it a valuable compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
6443-91-0 |
|---|---|
Molekularformel |
C3H4O |
Molekulargewicht |
56.06 g/mol |
IUPAC-Name |
methoxyethyne |
InChI |
InChI=1S/C3H4O/c1-3-4-2/h1H,2H3 |
InChI-Schlüssel |
QRNDDJXJUHBGSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


